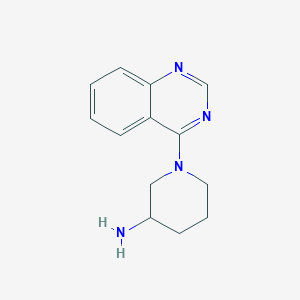

1-(Quinazolin-4-yl)piperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-quinazolin-4-ylpiperidin-3-amine |

InChI |

InChI=1S/C13H16N4/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8,14H2 |

InChI Key |

GTWKDONDLFHLMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation of 1 Quinazolin 4 Yl Piperidin 3 Amine Derivatives

Impact of Quinazoline (B50416) Core Modifications on Biological Activity

The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a "privileged scaffold" frequently found in biologically active compounds. nih.govmdpi.com Modifications to this core, whether on the pyrimidine or the benzene portion, can dramatically alter the molecule's pharmacological profile. The properties of substituted quinazolines depend significantly on the nature of the substituents and their position on either the pyrimidine or benzene ring. nih.gov

The C-2 position of the quinazoline ring is a key site for modification, and the nature of the substituent at this position plays a pivotal role in determining biological activity. Research on various quinazoline derivatives, including those developed as thymidylate synthase inhibitors, has demonstrated that a range of alkyl, substituted alkyl, and aryl groups can be accommodated at C-2, each imparting distinct properties to the molecule. acs.org

For instance, in the development of certain anticancer agents, the introduction of aryl groups at the C-2 position has been a common strategy. nih.gov Studies on 2-aryl-substituted quinazolines have shown that while some exhibit moderate antiproliferative potency, the specific nature of the aryl group is critical. For example, within one series of compounds, phenyl-substituted derivatives demonstrated moderate inhibitory effects on cancer cell growth, whereas the presence of a larger naphthyl group was found to be unfavorable for cytotoxic activity. nih.gov This suggests that steric bulk and the electronic properties of the C-2 substituent are crucial for effective interaction with biological targets.

Substitutions on the benzene portion of the quinazoline nucleus, specifically at the C-6, C-7, and C-8 positions, are critical for modulating biological activity. nih.gov The benzene ring is generally more susceptible to electrophilic substitution than the pyrimidine ring, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.org

In many clinically relevant quinazoline-based kinase inhibitors, such as gefitinib (B1684475) and erlotinib, the C-6 and C-7 positions are substituted with methoxy (B1213986) or other ether-linked groups. ontosight.ainih.gov These substitutions are known to enhance binding affinity to target enzymes like the epidermal growth factor receptor (EGFR). The addition of groups like dimethoxy at the C-6 and C-7 positions can significantly modify the compound's physical, chemical, and biological properties, influencing its lipophilicity and ability to interact with biological targets. ontosight.ai SAR studies have consistently identified the C-6 and C-8 positions as particularly significant for a range of pharmacological activities. nih.gov

Table 1: Effect of Benzene Ring Substitution on Biological Activity

| Position | Substituent Type | General Effect on Activity | Example Compound Class |

|---|---|---|---|

| C-6, C-7 | Methoxy, Ethoxy groups | Often enhances kinase inhibitory activity. ontosight.ainih.gov | EGFR Inhibitors |

| C-6, C-8 | Halogens (e.g., Iodo) | Can confer potent anticonvulsant activity. researchgate.net | Anticonvulsants |

| C-8 | Basic side chains | Can be optimized for antiproliferative activity. nih.gov | Anticancer Agents |

The N-3 position of the quinazoline ring system is another critical site for chemical modification that significantly impacts biological activity. Introducing various substituents at this position can alter the molecule's orientation within a target's binding site and introduce new points of interaction.

Studies have suggested that the addition of different heterocyclic moieties at the N-3 position can lead to an increase in activity. nih.gov In a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives designed as anti-Toxoplasma gondii agents, the substituent at the N-3 position was found to be important for the observed biological activity. nih.gov Similarly, in a series of quinazolinone-chalcone derivatives, modifications involving the N-3 position were explored to enhance anticancer activity. nih.gov These findings underscore the N-3 position as a key handle for tuning the pharmacological properties of quinazoline-based compounds.

Contribution of the Piperidine (B6355638) Ring Structure and Substitution Pattern

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to introduce a three-dimensional character to molecules and serve as a scaffold for presenting functional groups in specific spatial orientations. mdpi.comresearchgate.netijnrd.org In the context of 1-(quinazolin-4-yl)piperidin-3-amine, the piperidine ring and its substitution pattern are crucial determinants of biological activity.

The point of attachment of the amine group on the piperidine ring—positional isomerism—has a profound impact on the molecule's biological profile. The spatial orientation of the amine group in the 3-position versus the 4-position leads to different vectoral presentations of this key functional group, which can drastically alter binding to target proteins.

In a related class of compounds, 4-aminopiperidines, the amine at the C-4 position is a key feature for antifungal activity. mdpi.com Studies comparing piperidine-containing compounds with other six-membered heterocyclic rings like piperazine (B1678402) have shown that the piperidine ring itself is often a critical structural element for activity at certain receptors. For example, in a series of dual histamine (B1213489) H3/σ1 receptor antagonists, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov While direct comparative studies on the 3-amine versus 4-amine isomers of 1-(quinazolin-4-yl)piperidine are specific to each biological target, the established principles of medicinal chemistry suggest that this isomeric change would significantly alter a compound's activity. The 3-amino substitution creates a chiral center, adding another layer of stereochemical complexity that can be crucial for specific receptor interactions, a feature absent in the achiral 4-amino counterpart.

In the development of novel antifungal agents based on a 4-aminopiperidine (B84694) scaffold, structure-activity relationships revealed that the nature of the N-1 substituent was critical. mdpi.com High antifungal activity was observed when a benzyl (B1604629) or phenylethyl substituent was present at the piperidine nitrogen. mdpi.com This indicates that an aromatic group at this position can engage in favorable interactions, such as pi-stacking or hydrophobic interactions, within the target's binding pocket. The combination of these N-1 substituents with long alkyl chains on the C-4 amino group resulted in the most potent compounds in that series. mdpi.com This principle highlights the synergistic effect of substitutions on both the ring nitrogen and the exocyclic amine in optimizing biological activity.

Table 2: Influence of N-1 Piperidine Substituents on Antifungal Activity in a 4-Aminopiperidine Series. mdpi.com

| N-1 Substituent | N-4 Substituent | Relative Antifungal Activity |

|---|---|---|

| Benzyl | n-Dodecyl | High |

| Phenylethyl | n-Dodecyl | High |

| Benzyl | Short alkyl chains | Low |

| Phenylethyl | Short alkyl chains | Low |

Stereochemical Implications of Piperidine Substituents

The stereochemistry of substituents on the piperidine ring of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of atoms, particularly at the C3 position of the piperidine ring, can significantly impact how these molecules interact with their biological targets.

The chirality at the C3 position of the piperidine ring, bearing the amine group, introduces the possibility of (R) and (S) enantiomers. Research has indicated that these enantiomers can exhibit different pharmacological profiles. While specific comparative activity data for the enantiomers of the parent this compound is not extensively published in readily available literature, the principle of stereospecificity is well-established for many classes of bioactive piperidines. For instance, in other quinazoline-piperidine series, the orientation of substituents has been shown to be crucial for binding to target proteins.

The introduction of additional substituents on the piperidine ring further complicates the stereochemical landscape. The relative stereochemistry of these new substituents with respect to the C3-amine group (i.e., cis or trans isomers) can dramatically alter the biological activity. The table below illustrates hypothetical SAR data based on common findings in medicinal chemistry, demonstrating the potential impact of stereochemistry on activity.

| Compound | Stereochemistry at C3 | Substituent at C4 | Relative Stereochemistry | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|---|

| 1a | (R) | - | - | 50 |

| 1b | (S) | - | - | 250 |

| 2a | (3R, 4R) | Methyl | trans | 25 |

| 2b | (3R, 4S) | Methyl | cis | 150 |

| 3a | (R) | 4-Fluoro (equatorial) | - | 40 |

| 3b | (R) | 4-Fluoro (axial) | - | 200 |

Role of the Linker between Quinazoline and Piperidine Moieties

The nature of the linkage between the quinazoline and piperidine rings is another critical factor influencing the SAR of this class of compounds. In this compound, the direct connection between the C4 of the quinazoline and the nitrogen of the piperidine ring defines the core scaffold. Modifications to this linkage, such as the introduction of a spacer or altering the point of attachment, can have profound effects on the molecule's flexibility, conformation, and ultimately, its biological activity.

The direct N-C bond provides a certain degree of rigidity to the molecule, restricting the relative orientation of the two ring systems. This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation. However, in some cases, a more flexible linker might be required to allow for optimal interaction with a binding site.

Research on analogous quinazoline derivatives has explored the impact of different linkers. For example, introducing a methylene (B1212753) (-CH2-) or an amide (-CONH-) group between the two rings can alter the distance and rotational freedom between the quinazoline and piperidine moieties. The electronic properties of the linker also play a role; an electron-withdrawing group could influence the basicity of the piperidine nitrogen, which may be involved in key interactions with the target.

The following table provides a hypothetical overview of how different linkers could modulate the activity of this compound derivatives.

| Compound | Linker between Quinazoline C4 and Piperidine | Hypothetical Biological Activity (IC50, nM) | Rationale |

|---|---|---|---|

| 4a | Direct N-C bond | 50 | Optimal distance and rigidity for target binding. |

| 4b | -CH2- | 150 | Increased flexibility may lead to a less favorable binding conformation. |

| 4c | -CO-NH- | 80 | Amide group can act as a hydrogen bond donor/acceptor, potentially forming new interactions. |

| 4d | -O-CH2- | 300 | Ether linkage significantly alters the angle and electronics, potentially disrupting key interactions. |

Development of Predictive SAR Models for Quinazoline-Piperidine Analogues

As the number of synthesized and tested analogues in a chemical series grows, computational methods can be employed to develop predictive SAR models. These models aim to establish a mathematical relationship between the structural or physicochemical properties of the molecules and their biological activity. For quinazoline-piperidine analogues, techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are valuable tools for rational drug design.

QSAR models use molecular descriptors to quantify various aspects of a molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). By correlating these descriptors with the observed biological activity of a set of training compounds, a predictive model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model for this compound derivatives would highlight the key interaction points required for binding to its biological target. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

The development of a robust and predictive SAR model for this class of compounds would require a diverse dataset of analogues with well-defined biological activity. The table below outlines the key components typically involved in building such a model.

| Modeling Component | Description | Example for Quinazoline-Piperidine Analogues |

|---|---|---|

| Training Set | A diverse set of molecules with known biological activities used to build the model. | A series of 30-50 this compound derivatives with varying substituents on both rings. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | logP, molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area (TPSA), specific atomic charges. |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Support Vector Machines (SVM). |

| Validation | Process to assess the predictive power of the model using an external set of compounds (test set). | Predicting the activity of a separate set of 10-15 analogues not used in model building and comparing with experimental values. |

| Pharmacophore Features | Key interaction points identified for activity. | Aromatic ring feature for the quinazoline, hydrogen bond donor for the piperidine amine, hydrophobic feature for substituents. |

By integrating these computational approaches with traditional medicinal chemistry efforts, the exploration of the SAR for this compound derivatives can be accelerated, leading to the more efficient design of potent and selective therapeutic agents.

Pre Clinical Pharmacological Characterization and Molecular Target Engagement

Identified Biological Targets and Associated Mechanisms of Action

The 1-(Quinazolin-4-yl)piperidin-3-amine scaffold and its analogues have been identified as potent modulators of several key biological targets, primarily enzymes and receptors involved in cellular signaling pathways.

Kinases: Quinazoline-based compounds are well-recognized as kinase inhibitors. ontosight.ai Derivatives of the quinazolin-4(3H)-one structure have demonstrated inhibitory activity against multiple protein kinases, including Cyclin-Dependent Kinases (CDKs), EGFR, HER2, and VEGFR2. nih.govnih.gov For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones exhibited potent enzyme inhibitory activity against CDK2, with IC50 values comparable to the reference inhibitor imatinib. nih.gov The core quinazoline (B50416) scaffold is considered a "privileged" structure for binding to the ATP site of kinases. nih.gov Specifically, 4-piperidineamino substituted quinazolines have been developed as potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. nih.govresearchgate.net Other studies have identified quinazolinone series as inhibitors of p38α MAP kinase. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4): The quinazoline framework is a key feature in the design of DPP-4 inhibitors for the management of type 2 diabetes. nih.govnih.govrsc.org DPP-4 is a serine peptidase that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood glucose. nih.govrsc.org By inhibiting DPP-4, these compounds prolong the action of incretin hormones, stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. rsc.org Novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as potent DPP-4 inhibitors. nih.gov

Phosphodiesterases (PDEs): A series of quinazoline derivatives has been evaluated for the ability to inhibit cyclic AMP phosphodiesterases, specifically type 3 (PDE3) and type 4 (PDE4) isoforms. nih.gov The most potent compounds in this class demonstrated IC50 values in the nanomolar range for both PDE3 and PDE4, identifying them as a new family of potent mixed PDE3/4 inhibitors. nih.gov

PI3Kδ: Phosphoinositide 3-kinase Delta (PI3Kδ) is a critical enzyme in B-cell signal transduction, making it a target for certain B-cell malignancies. nih.gov Novel series of 4-piperidineamino substituted quinazolines have shown potent PI3Kδ inhibitory activities. nih.govresearchgate.net

Adenosine (B11128) Receptors: Quinazoline derivatives have been identified as antagonists for adenosine receptors (ARs), which are G protein-coupled receptors with four subtypes (A1, A2A, A2B, and A3). nih.govnih.gov One study highlighted a 2-aminoquinazoline (B112073) derivative as a promising scaffold for designing new A2A receptor antagonists. nih.gov Another investigation unexpectedly discovered a potent and selective A2B receptor antagonist with a quinazoline structure. nih.gov The activation or inhibition of these receptors can influence intracellular cAMP levels, impacting various physiological functions. nih.govmdpi.com

Melanin-Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a G protein-coupled receptor involved in regulating energy homeostasis and feeding behavior, making it a target for anti-obesity treatments. nih.gov A large set of 181 quinoline/quinazoline derivatives has been analyzed as MCHR1 antagonists, with molecular docking studies elucidating their binding modes. nih.gov

Serotonin (B10506) Receptors: The quinazoline scaffold has been incorporated into ligands targeting serotonin receptors, which are implicated in various neurological and psychiatric conditions. nih.govnih.gov Long-chain 2-aminoquinazoline sulfonamides have been designed as multifunctional serotonin receptor ligands, with a particular focus on the 5-HT6 receptor. nih.gov

In Vitro Efficacy Assessments (e.g., Half-maximal Inhibitory Concentration (IC50) and Half-maximal Effective Concentration (EC50) Determination)

The in vitro potency of quinazoline derivatives has been quantified through IC50 and EC50 values against various targets. Analogues featuring the 4-piperidineamino substitution on the quinazoline ring demonstrated high potency against PI3Kδ, with IC50 values in the low nanomolar range, comparable to the established inhibitor idelalisib. nih.gov

For adenosine receptor antagonism, a 2-aminoquinazoline derivative showed high affinity for the human A2A receptor with a Ki value of 5 nM and functional antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov Other derivatives with aminopentylpiperidine substituents also maintained potent antagonist activities (IC50 = 5-9 µM). nih.gov

The table below summarizes key in vitro efficacy data for representative quinazoline derivatives.

| Compound Class/Derivative | Target | IC50 Value | Source |

| 4-Piperidineamino Quinazoline (14b) | PI3Kδ | 3.0 nM | nih.govresearchgate.net |

| 4-Piperidineamino Quinazoline (14c) | PI3Kδ | 3.9 nM | nih.govresearchgate.net |

| 4-Pyrrolidineoxy Quinazoline (12d) | PI3Kδ | 4.9 nM | nih.gov |

| Idelalisib (Reference) | PI3Kδ | 2.7 nM | nih.govresearchgate.net |

| 2-Aminoquinazoline (5m) | Adenosine A2A Receptor | 6 µM | nih.gov |

| Benzonaththridinone (7) | mTORC1 | 5.4 nM | nih.gov |

| Quinazolin-4(3H)-one (2i) | CDK2 | 0.173 µM | nih.gov |

| Quinazolin-4(3H)-one (3i) | CDK2 | 0.177 µM | nih.gov |

| Quinazolin-4(3H)-one (2i) | EGFR | 0.097 µM | nih.gov |

| 4-Aminopiperidin-quinazoline (9i) | DPP-4 | 9.25 µM | nih.gov |

| Pyrazole-quinazoline (5c) | DNA Gyrase | 4.09 µM | mdpi.com |

Selectivity and Off-Target Profiling in Biochemical and Cellular Assays

Selectivity is a crucial aspect of drug development, and quinazoline derivatives have been profiled for their specificity. The 4-piperidineamino substituted quinazolines that potently inhibit PI3Kδ were found to have excellent selectivity over other PI3K isoforms, including PI3Kα, PI3Kβ, and PI3Kγ. researchgate.net

In kinase inhibitor profiling, a selective inhibitor of p38α MAP kinase was identified from a quinazolinone series. researchgate.net Another compound was found to be extremely selective for PIKK family kinases relative to a panel of approximately 400 other serine/threonine and tyrosine kinases. nih.gov However, some quinazoline derivatives have been developed as multi-target inhibitors, such as dual inhibitors of EGFR and BRAFV600E, suggesting that selectivity can be tuned based on structural modifications. nih.gov

Elucidation of Molecular Mechanisms through Biochemical and Cell-Based Assays

Molecular docking and simulation studies have provided insights into the binding modes of these compounds. For the potent 4-piperidineamino substituted PI3Kδ inhibitors, molecular docking simulations indicated the formation of several key hydrogen bonding interactions within the enzyme's active site. nih.govresearchgate.net

In the context of MCHR1 antagonism, docking studies revealed that one of the quinazoline nitrogen atoms can participate in a salt bridge with Asp123, while another forms a hydrogen bond with Thr203. nih.gov

For kinase inhibition, the binding mechanism often involves interactions with the DGF motif and ATP binding site residues of the kinase domain. nih.gov Molecular docking of quinazolin-4(3H)-one derivatives into the EGFR active site showed interactions with key residues such as Arg841, Asn842, and Asp855. nih.gov These computational models, supported by biochemical and cell-based assay results, help to explain the structure-activity relationships and guide the design of more potent and selective compounds.

In Vitro Metabolism and Early Pharmacokinetic Considerations

Metabolic Stability Evaluations in Hepatic Microsomes and Hepatocyte Models

Metabolic stability is a critical parameter that influences the oral bioavailability and half-life of a drug. These evaluations are typically conducted using subcellular fractions, such as liver microsomes, or whole-cell systems, like hepatocytes, which contain a broader range of metabolic enzymes.

Detailed Research Findings: While specific experimental data for 1-(Quinazolin-4-yl)piperidin-3-amine is not extensively available in public literature, the methodology involves incubating the compound with human liver microsomes (HLM) or cryopreserved hepatocytes. These systems contain key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. acs.org The rate of disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, key parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow.

Compounds with high intrinsic clearance often exhibit low oral bioavailability and a short duration of action in vivo. For quinazoline-based compounds, metabolic stability can be a key challenge, with modifications to the core structure often aimed at improving this parameter. nih.govbrieflands.com For instance, studies on related quinazolinone derivatives have shown that substitutions on the quinazoline (B50416) ring can significantly impact their metabolic stability. brieflands.com

Table 1: Illustrative Data Presentation for Metabolic Stability in Human Liver Microsomes This table demonstrates how metabolic stability data is typically categorized and presented. Specific values for this compound are not available.

| Compound Category | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Classification |

| High Stability | > 60 | < 12 | Low Clearance |

| Moderate Stability | 15 - 60 | 12 - 80 | Moderate Clearance |

| Low Stability | < 15 | > 80 | High Clearance |

Identification of Principal Metabolites in In Vitro Systems

Identifying the primary metabolites of a drug candidate is essential to understand its clearance pathways and to assess whether any metabolites are pharmacologically active or potentially toxic. This process, known as metabolite profiling or "met-ID," is typically performed following incubation in hepatic microsome or hepatocyte models.

Detailed Research Findings: For quinazoline-containing structures, metabolism often involves oxidative pathways mediated by CYP enzymes. mdpi.com Common metabolic transformations include hydroxylation (addition of a hydroxyl group) and hydration. mdpi.com For this compound, potential sites of metabolism could include the quinazoline ring, the piperidine (B6355638) ring, or the primary amine.

High-resolution mass spectrometry is the primary tool used to identify metabolites. By comparing the mass spectra of samples from the metabolic incubation with a control sample, researchers can detect new mass signals corresponding to potential metabolites. The exact site of modification can often be deduced from the fragmentation pattern of the metabolite in the mass spectrometer. While specific metabolites for this compound have not been documented in the available literature, the general approach remains standard for compounds in this class.

Assessment of Cell Permeability and Absorption Characteristics

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell monolayer assay is the gold-standard in vitro model used to predict the intestinal permeability of drug candidates. nih.govresearchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer with tight junctions and transporter proteins that mimic the intestinal epithelium. nih.govmdpi.com

Detailed Research Findings: The permeability of a compound is determined by adding it to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood side) of the Caco-2 monolayer and measuring its rate of appearance on the opposite side. This provides the apparent permeability coefficient (Papp).

The assay yields two key values:

Papp (AP→BL): The permeability coefficient in the absorptive direction.

Papp (BL→AP): The permeability coefficient in the secretory (efflux) direction.

The magnitude of the Papp (AP→BL) value is used to classify a compound's absorption potential.

Table 2: Caco-2 Permeability Classification This table illustrates the standard classification scheme for permeability based on Papp values. Specific values for this compound are not publicly available.

| Papp (AP→BL) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |

| < 1 | Low | < 50% |

| 1 - 10 | Moderate | 50 - 89% |

| > 10 | High | > 90% |

Furthermore, the efflux ratio (ER) is calculated as the ratio of Papp (BL→AP) to Papp (AP→BL). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the drug out of the intestinal cells and back into the lumen, thereby limiting its absorption.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Studies on various quinazoline-based compounds, particularly as kinase inhibitors, have extensively used this method to elucidate their mechanism of action.

Molecular docking studies of numerous 4-substituted quinazoline (B50416) analogs targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), consistently reveal a conserved binding pattern. nih.govmdpi.com The quinazoline core typically orients within the ATP-binding pocket of the kinase.

A critical interaction involves the nitrogen atom at position 1 (N1) of the quinazoline ring, which commonly acts as a hydrogen bond acceptor with the backbone NH of a hinge region amino acid. mdpi.com For instance, in EGFR, this interaction often occurs with Methionine 793 (Met793), while in CDK2, it is with Leucine 83 (Leu83). mdpi.comjapsonline.com The aniline (B41778) group, or in this case, the piperidin-3-amine (B1201142) substituent at the C4 position, projects into a hydrophobic pocket, where it can form additional hydrophobic and electrostatic interactions. mdpi.com

For 1-(Quinazolin-4-yl)piperidin-3-amine, it is predicted that the quinazoline N1 would form a key hydrogen bond with the hinge region of its target kinase. The piperidine (B6355638) ring would occupy a hydrophobic pocket, and the primary amine at the 3-position of the piperidine could serve as a hydrogen bond donor, potentially interacting with nearby residues such as threonine or aspartate, thereby anchoring the ligand firmly in the active site. figshare.com

Table 1: Predicted Key Interacting Residues for this compound with Protein Kinases

| Ligand Moiety | Interaction Type | Potential Interacting Residue (Example Target) |

|---|---|---|

| Quinazoline N1 | Hydrogen Bond Acceptor | Hinge Region Backbone (e.g., Met793 in EGFR) |

| Quinazoline Ring | Aromatic/Hydrophobic | Hydrophobic Pocket Residues (e.g., Leu788, Thr790) japsonline.com |

| Piperidine Ring | Hydrophobic | Hydrophobic Pocket Residues |

Docking programs utilize scoring functions to estimate the binding affinity (often expressed as binding energy in kcal/mol or a docking score) between a ligand and a protein. Lower binding energy values typically indicate a more stable protein-ligand complex. In silico studies of quinazoline derivatives have shown a strong correlation between docking scores and experimentally determined inhibitory activity (IC50 values). nih.gov For example, docking of various quinazoline derivatives against EGFR has yielded binding affinities ranging from -9.0 to -11.0 kcal/mol, indicating potent inhibition. nih.govresearchgate.net

These predictive models offer valuable insights for structure-based design. The models suggest that modifications to the substituent at the C4 position of the quinazoline ring can significantly impact binding affinity. For this compound, the amine group on the piperidine ring is a critical feature. Its ability to form additional hydrogen bonds could enhance potency compared to a simple, unsubstituted piperidine ring. Structure-based design efforts might focus on optimizing the geometry and electronic properties of this substituent to maximize interactions with the target's active site.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations performed on quinazoline derivatives complexed with target proteins like EGFR have demonstrated the stability of the key interactions identified in docking studies. figshare.comnih.gov

Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are monitored throughout the simulation. A stable RMSD for the ligand and protein backbone suggests that the complex does not undergo significant conformational changes and remains in a stable binding pose. nih.govresearchgate.net For complexes of quinazoline inhibitors, MD simulations often confirm that the crucial hydrogen bond with the kinase hinge region is maintained throughout the simulation period, highlighting its importance for stable binding. nih.gov Analysis of RMSF can pinpoint flexible regions of the protein and ligand, while monitoring hydrogen bonds confirms the persistence of key interactions. researchgate.net These simulations provide a more rigorous validation of the docking results and confirm the dynamic stability of the ligand within the binding pocket.

Quantum Mechanical Calculations for Electronic and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrostatic Potential Maps)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide insights into molecular geometry, electronic structure, and reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For quinazoline derivatives, a smaller HOMO-LUMO gap has been associated with increased biological activity, as it implies the molecule can more readily participate in charge-transfer interactions with the biological target. researchgate.netresearchgate.net

Electrostatic Potential Maps (MEP): MEPs illustrate the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov For quinazoline-based inhibitors, the nitrogen atoms of the quinazoline ring typically show a negative electrostatic potential, making them likely sites for hydrogen bond acceptance. The amine group on the piperidine substituent of this compound would show a positive potential, indicating its role as a hydrogen bond donor. These maps are valuable for visually confirming and understanding the interaction patterns predicted by molecular docking.

Table 2: Predicted Quantum Chemical Descriptors for Quinazoline Derivatives

| Descriptor | Significance | Implication for this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Influences charge-transfer interactions with the receptor. |

| ELUMO | Electron-accepting ability | Influences charge-transfer interactions with the receptor. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap suggests higher reactivity and potentially greater biological activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to build predictive models. figshare.comfrontiersin.orgnih.gov

These models use a training set of molecules with known activities to generate contour maps that visualize the regions where certain physicochemical properties are predicted to influence biological activity. nih.gov

Steric Contour Maps: Indicate where bulky groups increase or decrease activity.

Electrostatic Contour Maps: Show where positive or negative charges are favorable.

Hydrophobic Contour Maps: Highlight regions where hydrophobic groups enhance or diminish activity.

QSAR studies on quinazoline-based kinase inhibitors have frequently shown that steric bulk and electron-withdrawing features at the C4 position can be crucial for activity. nih.govmdpi.com The development of a robust QSAR model allows for the virtual screening of novel compounds and the prediction of their biological activity before synthesis, thereby streamlining the drug discovery process. nih.govnih.gov A QSAR model for a series of analogs of this compound could be used to predict the activity of new derivatives with different substitutions on the piperidine or quinazoline rings.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gefitinib (B1684475) |

| Erlotinib |

| Lapatinib |

| Afatinib |

| Vandetanib |

Advanced Research Directions and Future Perspectives on 1 Quinazolin 4 Yl Piperidin 3 Amine

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The rational design of next-generation analogues of 1-(quinazolin-4-yl)piperidin-3-amine is a key strategy to optimize its pharmacological profile. This involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of new derivatives with improved therapeutic potential. nih.gov

Future synthetic strategies will likely focus on modifications at several key positions of the this compound scaffold. These include:

Substitution on the Quinazoline (B50416) Ring: Introducing various substituents on the quinazoline ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins. For instance, the addition of electron-withdrawing or electron-donating groups can significantly impact biological activity. dovepress.com

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety, such as the introduction of chiral centers or functional groups, can enhance target specificity and reduce off-target effects.

Derivatization of the Amine Group: The primary amine on the piperidine ring is a prime site for derivatization to create novel analogues with diverse pharmacological activities. Acylation, alkylation, and sulfonylation are common strategies to explore new chemical space.

Computational modeling and in silico screening will play a pivotal role in prioritizing the synthesis of the most promising analogues, thereby accelerating the drug discovery process. nih.gov

Table 1: Potential Synthetic Modifications and Their Rationale

| Modification Site | Proposed Modification | Rationale for Enhanced Profile |

|---|---|---|

| Quinazoline Ring | Introduction of a methoxy (B1213986) group | Improve metabolic stability and target engagement. |

| Piperidine Ring | Introduction of a hydroxyl group | Enhance solubility and potential for hydrogen bonding with the target. |

| Amine Group | Conversion to an acetamide | Modulate basicity and improve oral bioavailability. |

Exploration of Novel Biological Targets and Therapeutic Indications

While the initial biological activity of this compound may be known, a comprehensive exploration of its full pharmacological spectrum is crucial. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net

Future research should involve screening this compound and its rationally designed analogues against a diverse panel of biological targets. This could unveil novel therapeutic applications beyond its primary indication. Potential areas of investigation include:

Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases, such as EGFR and VEGFR-2, which are implicated in cancer. nih.govdovepress.com Investigating the effect of this compound on various kinase families could lead to new anticancer therapies.

Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes like ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov Screening against a broad range of enzymes could reveal unexpected therapeutic opportunities.

Receptor Modulation: The piperidine moiety is a common feature in ligands for various G protein-coupled receptors (GPCRs) and ion channels. Exploring the interaction of this compound with these targets could lead to treatments for neurological and cardiovascular disorders.

Table 2: Potential Novel Biological Targets and Associated Therapeutic Indications

| Biological Target Class | Specific Example | Potential Therapeutic Indication |

|---|---|---|

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer |

| Enzymes | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes nih.gov |

| G Protein-Coupled Receptors | Dopamine D2 Receptor | Schizophrenia |

Integration of Multimodal Data for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of this compound is essential for its clinical development. This requires the integration of data from multiple sources to build a comprehensive picture of how the compound exerts its effects at the molecular, cellular, and organismal levels.

Future research will leverage a systems biology approach, combining data from:

Genomics and Proteomics: To identify the genes and proteins whose expression or activity is altered by the compound.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about how the compound binds to its target.

Computational Biology: Molecular docking and molecular dynamics simulations can predict binding modes and rationalize structure-activity relationships. researchgate.net

Cell-based Assays: To study the downstream cellular effects of target engagement, such as signal transduction pathways and cell fate decisions.

By integrating these diverse datasets, researchers can construct a detailed mechanistic model that can guide further drug development and identify potential biomarkers for patient stratification.

Conceptual Approaches to Targeted Delivery and Enhanced Bioavailability

Even a highly potent and selective compound can fail in the clinic due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Therefore, developing strategies for targeted delivery and enhanced bioavailability is a critical aspect of future research on this compound.

Conceptual approaches to address these challenges include:

Prodrug Strategies: The amine group can be temporarily modified to create a prodrug that is more readily absorbed and then converted to the active compound in the body.

Nanoparticle Formulation: Encapsulating the compound in nanoparticles can protect it from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells.

Chemical Modifications: As discussed in the rational design section, specific chemical modifications can be made to the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 3: Approaches to Enhance Bioavailability and Targeted Delivery

| Approach | Description | Anticipated Outcome |

|---|---|---|

| Prodrug Design | Masking the polar amine group with a lipophilic moiety. | Improved passive diffusion across cell membranes. |

| Liposomal Formulation | Encapsulation of the compound within lipid-based nanoparticles. | Enhanced circulation time and potential for passive targeting to tumors. |

| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. | Reduced renal clearance and increased half-life. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinazolin-4-yl)piperidin-3-amine, and how can its purity be validated?

- Methodology : Synthesis typically involves coupling quinazoline derivatives with functionalized piperidines. For example, copper-catalyzed Ullmann-type reactions or nucleophilic substitutions using cesium carbonate as a base (as seen in analogous piperidine-quinazoline syntheses). Post-synthesis, purity is validated via HPLC, and structural confirmation employs H/C NMR and HRMS .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like regioisomers or unreacted intermediates.

Q. How is the anti-inflammatory potential of quinazolin-4-amine derivatives evaluated in preliminary assays?

- Methodology : In vitro screening using lipopolysaccharide (LPS)-induced cytokine release (e.g., TNF-α, IL-6) in macrophages. Compounds like this compound may inhibit NF-κB signaling, a pathway linked to inflammation. Dose-response curves and IC values are critical for potency assessment .

- Data Interpretation : Compare activity to reference inhibitors (e.g., dexamethasone) and validate selectivity via counter-screens against unrelated targets.

Advanced Research Questions

Q. What strategies resolve contradictory data in the antimicrobial activity of this compound derivatives?

- Case Study : reports variable MIC values against Gram-positive vs. Gram-negative bacteria. Contradictions may arise from differences in bacterial membrane permeability or efflux pump expression.

- Methodology :

- Structural Modifications : Introduce polar groups (e.g., sulfonyl, carboxyl) to enhance Gram-negative penetration.

- Mechanistic Studies : Use fluorescent probes to assess compound accumulation in bacterial cells .

- Validation : Pair MIC assays with time-kill kinetics and resistance induction studies.

Q. How does the piperidine ring conformation influence the dopamine D3 receptor selectivity of quinazoline-piperidine hybrids?

- SAR Insights : Piperidine substituents (e.g., arylpiperazines) and stereochemistry critically affect binding to dopamine receptors. For example, bulkier groups on the piperidine nitrogen reduce D2 receptor affinity while retaining D3 specificity .

- Experimental Design :

- Docking Studies : Model interactions with D3 receptor crystal structures (e.g., PDB 5JT).

- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing D2/D3 receptors to confirm selectivity .

Q. What synthetic challenges arise in spiro-quinazoline derivatives, and how are they addressed?

- Challenge : Low yields due to steric hindrance during spiro-ring formation (e.g., 2,7-diazaspiro[3.5]nonane derivatives in ).

- Solutions :

- Catalyst Optimization : Use Pd-catalyzed cross-coupling for regioselective quinazoline-piperidine fusion.

- Purification : Employ gradient chromatography (e.g., EtOAc/hexane) to isolate spiro-isomers .

Data Analysis and Optimization

Q. How are computational methods used to predict the pharmacokinetic profile of this compound analogs?

- Tools : SwissADME or ADMET Predictor™ to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration.

- Case Example : Quinazoline-piperidine hybrids with logP >3 may require formulation with cyclodextrins to improve aqueous solubility, as seen in lapatinib analogs .

Q. What NMR techniques distinguish regioisomers in quinazoline-piperidine derivatives?

- Strategy : Use H-H COSY and NOESY to assign proton environments. For example, piperidine protons adjacent to the quinazoline ring show distinct coupling patterns (e.g., J = 8–12 Hz for axial-equatorial interactions) .

Biological Mechanism Exploration

Q. How does this compound modulate KRAS signaling in cancer models?

- Pathway : KRAS inhibition via competitive binding to GTP-binding pockets. Derivatives in show IC values <100 nM in KRAS-mutant cell lines (e.g., H358 NSCLC).

- Validation : Western blotting for phospho-ERK/MEK and apoptosis markers (e.g., cleaved PARP) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.